molecular formula C16H14N4O B15073960 7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B15073960
M. Wt: 278.31 g/mol
InChI Key: GDYICSDRFQBRDX-UHFFFAOYSA-N
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Description

7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of aminopyrazole with dicarbonyl components. One common method is the Biginelli-type reaction, which can be performed without a catalyst . The reaction conditions often include the use of solvents like methanol and heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

7-oxo-5-phenyl-6-propyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C16H14N4O/c1-2-6-13-14(11-7-4-3-5-8-11)19-15-12(9-17)10-18-20(15)16(13)21/h3-5,7-8,10,18H,2,6H2,1H3

InChI Key

GDYICSDRFQBRDX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3

Origin of Product

United States

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